Solriamfetol hydrochloride
Overview
Description
Solriamfetol hydrochloride, marketed under the brand name Sunosi, is a wakefulness-promoting medication used to treat excessive sleepiness associated with narcolepsy and obstructive sleep apnea . It functions as a selective dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain . This compound is known for its efficacy in improving wakefulness and reducing sleepiness, making it a valuable therapeutic agent in sleep medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of solriamfetol hydrochloride involves several key intermediates, including D-phenylalanine and D-phenylalaninol . One method starts with the conversion of L-phenylalanine to D-phenylalanine using ®-mandelic acid . This intermediate is then transformed into D-phenylalaninol, which undergoes further reactions to form solriamfetol . The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing costs. The process typically involves stereospecific synthesis to ensure the correct chiral form of the compound is produced . Advanced techniques such as high-performance liquid chromatography are employed to purify the final product and remove impurities .
Chemical Reactions Analysis
Types of Reactions: Solriamfetol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The primary product of these reactions is this compound itself, with potential by-products including various intermediates and impurities that are typically removed during purification .
Scientific Research Applications
Solriamfetol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Solriamfetol hydrochloride exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain . This action enhances wakefulness and reduces sleepiness. Additionally, solriamfetol has been found to act as a trace amine-associated receptor 1 agonist, which may contribute to its wake-promoting effects . The exact molecular pathways involved are still under investigation, but the compound’s dual reuptake inhibition is central to its mechanism of action .
Comparison with Similar Compounds
Modafinil: Another wakefulness-promoting agent used to treat narcolepsy and sleep apnea.
Armodafinil: The R-enantiomer of modafinil, with similar uses and mechanisms.
Pitolisant: A histamine H3 receptor antagonist/inverse agonist used for narcolepsy.
Uniqueness of Solriamfetol: Solriamfetol hydrochloride is unique due to its dual action on dopamine and norepinephrine reuptake, providing a distinct pharmacological profile compared to other wakefulness-promoting agents . Its efficacy in improving wakefulness and reducing sleepiness, along with its relatively favorable side effect profile, makes it a valuable option for patients with sleep disorders .
Properties
CAS No. |
178429-65-7 |
---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1 |
InChI Key |
KAOVAAHCFNYXNJ-SBSPUUFOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl |
SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R228060; R-228060; R 228060; JZP-110; JZP 110; JZP110; ADX-N-05; ARL-N 05; SKL-N-05; YKP-10A; ADXN-05; ARLN-05; SKLN-05; Solriamfetol. Solriamfetol hydrochloride; Sunosi |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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